2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a synthetic organic compound that belongs to the class of chromone derivatives. Chromones, characterized by their benzopyran structure, have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is recognized for its potential applications in various scientific fields, particularly in drug development and material science.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate falls under the category of chromones, which are known for their ability to interact with biological systems. This classification highlights its relevance in pharmacological studies and potential therapeutic applications.
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the reaction of 4-hydroxy-3-methylchromen-7-one with benzoic acid or its derivatives. The reaction is often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance esterification efficiency.
The molecular structure of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate features a chromone core with a methyl group at the 2-position, a phenyl group at the 3-position, and a benzoate moiety at the 7-position. This structural arrangement contributes to its chemical reactivity and biological activity.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate can undergo several chemical reactions:
The mechanism of action for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets within biological systems. The compound is known to influence enzyme activity and receptor interactions, potentially modulating pathways related to inflammation and cancer progression.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several significant applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing scientific research and potential industrial applications.
The molecular architecture of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate features a planar chromen-4-one core (∠interplanar = 0.5°–1.2°) fused to a benzoate ester at C7. X-ray crystallography reveals key bond distortions: the C4=O bond length averages 1.217 Å (shorter than typical carbonyls), indicating significant conjugation with the adjacent C3-phenyl group and chromen π-system [9]. The ester linkage (C7–O–C=O) exhibits a torsion angle of 172.8°, approaching coplanarity to maximize resonance between the chromen system and carbonyl π* orbital. This alignment facilitates electron delocalization, quantified by Natural Bond Orbital (NBO) analysis showing 28.5 kcal/mol stabilization energy for the n(O) → π*(C=O) interaction [9].
Table 1: Key Geometric Parameters from Crystallography
Bond/Angle | Value | Electronic Implication |
---|---|---|
C4=O length | 1.217 Å | Enhanced conjugation vs. aliphatic carbonyls (1.224 Å) |
C7–O bond | 1.357 Å | Partial double-bond character |
C3–C(phenyl) | 1.472 Å | Facilitates π-extension to phenyl ring |
C7–O–C=O torsion | 172.8° | Near-perpendicular orbital alignment |
Comparative analysis with unsubstituted 4H-chromen-7-yl benzoate shows the C2-methyl group induces subtle but critical electronic perturbations: it elevates the HOMO energy by 0.35 eV and reduces the C4=O bond order by 8%, enhancing electrophilicity at C4 [9] . Density Functional Theory (DFT) simulations confirm the C2-methyl group restricts out-of-plane vibrations, reducing conformational entropy (ΔS = –12.4 J/mol·K) and favoring a rigid, bioactive conformation [5].
Non-covalent interactions (NCIs) critically stabilize the compound’s solid-state conformation and solution dynamics. The dominant NCI is a C–H···O hydrogen bond (H···O distance = 2.42 Å) between the C2-methyl proton and the chromenone C4=O oxygen, contributing –3.2 kcal/mol stabilization energy per DFT calculations [3] [5]. Parallel offset π-stacking occurs between the C3-phenyl and benzoate phenyl rings (interplanar distance = 3.52 Å; slippage = 1.35 Å), with an interaction energy of –5.8 kcal/mol [3].
Table 2: Stabilizing Non-Covalent Interactions and Energetics
Interaction Type | Geometry | Energy Contribution (kcal/mol) |
---|---|---|
C2–H···O=C4 | d = 2.42 Å; ∠ = 158° | –3.2 |
π-stacking (aryl-aryl) | Offset = 1.35 Å | –5.8 |
Van der Waals (C2-methyl/benzoate) | — | –1.7 |
Total stabilization | — | –10.7 |
In solution (CDCl₃), NMR NOESY experiments detect through-space coupling between the C2-methyl protons and C5/C9 aromatic protons, confirming the persistence of folded conformers. Solvent polarity modulates these NCIs: in acetonitrile, the folded population decreases by 42% due to competitive solvation of polar sites [5]. London dispersion forces contribute significantly to stability, particularly between the hydrophobic C2-methyl and benzoate moieties (–1.7 kcal/mol), as confirmed by SAPT0 energy decomposition analysis [3].
The C7-benzoate substitution confers distinct electronic and biological properties relative to classical coumarins. Compared to 7-hydroxy-4-methylcoumarin, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate exhibits a 32 nm bathochromic shift in UV absorption (λₘₐₓ = 325 nm vs. 293 nm) due to extended conjugation through the ester linkage [4] [8]. The benzoate group also reduces the pKₐ of the C3–H proton by 1.8 units, enhancing its susceptibility to nucleophilic attack .
Table 3: Structural and Functional Comparisons with Analogues
Compound | C4=O Length (Å) | Antiproliferative IC₅₀ (MCF-7, μM) | Log P |
---|---|---|---|
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate | 1.217 | 9.54 | 3.82 |
7-Hydroxy-4-methylcoumarin | 1.224 | >100 | 2.11 |
4-Oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate | 1.221 | 16.1 | 4.35 |
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate | 1.219 | 0.47 | 5.02 |
Biologically, the benzoate ester enhances cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 9.54 μM) versus simpler coumarins (IC₅₀ > 100 μM for umbelliferone) [4]. This potency stems from improved membrane permeability (Log P = 3.82 vs. 2.11 for 7-hydroxycoumarin) and selective inhibition of carbonic anhydrase IX (Kᵢ = 21.8 nM) [4] [8]. Flavonoid analogues like quercetin show similar planarity but reduced metabolic stability due to phenolic oxidation, whereas the C7 benzoate resists enzymatic hydrolysis in plasma (t₁/₂ > 6 h) [8] .
X-ray comparisons reveal that 3-phenyl substitution increases chromenone planarity versus 3-methyl derivatives (mean plane deviation <0.05 Å vs. 0.12 Å), facilitating π-stacking with biological targets [9]. The benzoate’s ortho-substituents dramatically influence bioactivity: 4-chlorobenzoate derivatives exhibit 1.7-fold lower potency than unsubstituted benzoate, while 3-(2-methoxyphenyl) analogues show enhanced activity (IC₅₀ = 0.47 μM) via complementary NCIs with target proteins [8] .
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6